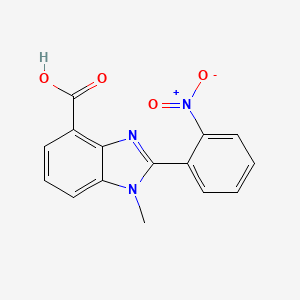![molecular formula C23H49O3PSn B12592670 Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate CAS No. 650612-89-8](/img/structure/B12592670.png)
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a heptenyl chain, which is further substituted with a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate typically involves the reaction of a heptenyl halide with diethyl phosphite in the presence of a base. The tributylstannyl group is introduced via a stannylation reaction, where a stannylating agent such as tributyltin hydride is used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The stannyl group can be reduced under specific conditions.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Reduced stannyl compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Potential use in the development of bioactive molecules and as a probe in biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate and stannyl groups. The phosphonate group can form strong bonds with metal ions, while the stannyl group can participate in organometallic reactions. These interactions enable the compound to act as a catalyst or a reagent in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [1-(tritylamino)ethyl]phosphonate
- Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate
- Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate is unique due to its combination of a phosphonate group with a tributylstannyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form strong bonds with metal ions makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
650612-89-8 |
|---|---|
Fórmula molecular |
C23H49O3PSn |
Peso molecular |
523.3 g/mol |
Nombre IUPAC |
tributyl(1-diethoxyphosphorylhept-1-enyl)stannane |
InChI |
InChI=1S/C11H22O3P.3C4H9.Sn/c1-4-7-8-9-10-11-15(12,13-5-2)14-6-3;3*1-3-4-2;/h10H,4-9H2,1-3H3;3*1,3-4H2,2H3; |
Clave InChI |
KXNVOPGQUMBBOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C(P(=O)(OCC)OCC)[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)



![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)

![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
